molecular formula C13H14N2O B12909439 4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one

4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B12909439
M. Wt: 214.26 g/mol
InChI Key: AXVVXKJCMHSSRN-FLIBITNWSA-N
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Description

4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one is a chemical compound with a unique structure that includes a pyrazolone ring substituted with a phenyl group and a methylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The phenyl and methylpropylidene groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized pyrazolones.

Scientific Research Applications

4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpropylidene)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern and the presence of both phenyl and methylpropylidene groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(4Z)-4-(2-methylpropylidene)-3-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C13H14N2O/c1-9(2)8-11-12(14-15-13(11)16)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,16)/b11-8-

InChI Key

AXVVXKJCMHSSRN-FLIBITNWSA-N

Isomeric SMILES

CC(C)/C=C\1/C(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C=C1C(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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